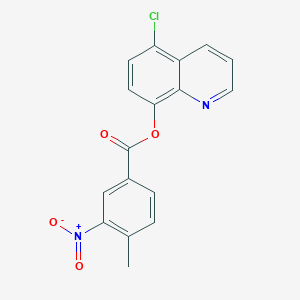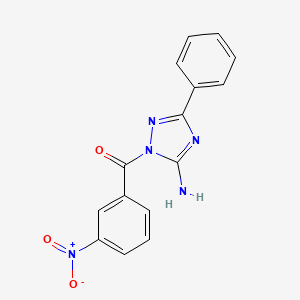![molecular formula C17H18N2O3 B5843842 N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5843842.png)
N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide, also known as FMPB, is a chemical compound with potential therapeutic applications. FMPB has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. In
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have antitumor activity and have been studied for their potential use in cancer treatment. N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been shown to have neuroprotective effects, which may be due to its ability to inhibit HDAC activity.
Biochemical and physiological effects:
N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and inhibit the migration and invasion of cancer cells. N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a good candidate for drug development. N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been shown to have low toxicity, which is important for the development of safe and effective drugs. However, N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide also has limited bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide. One direction is to further investigate its mechanism of action. Understanding how N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide inhibits HDAC activity could lead to the development of more effective HDAC inhibitors for cancer treatment. Another direction is to investigate its potential use in combination with other drugs for cancer treatment. N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been shown to have synergistic effects with other HDAC inhibitors, which could lead to more effective cancer treatments. Finally, future research could investigate the potential use of N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide involves the reaction of 4-[(2-oxo-1-pyrrolidinyl)methyl]benzoic acid with 2-furylmethylamine. The resulting product is then purified using column chromatography. The purity of N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is confirmed using nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity and has been studied for its potential use in cancer treatment. N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16-4-1-9-19(16)12-13-5-7-14(8-6-13)17(21)18-11-15-3-2-10-22-15/h2-3,5-8,10H,1,4,9,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLQGCPPZLOACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)

![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B5843813.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)






![3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5843866.png)
